1,2-Bisindenylethane
Overview
Description
1,2-Bisindenylethane is an organic compound with the molecular formula C20H18. It is a derivative of indene, featuring two indenyl groups connected by an ethane bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bisindenylethane can be synthesized through several methods. One common approach involves the reaction of indene with ethylene in the presence of a catalyst. The process typically requires high temperatures and pressures to facilitate the formation of the ethane bridge between the indenyl groups .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors that can maintain the necessary conditions for the reaction. Catalysts such as palladium or nickel are commonly used to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bisindenylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the indenyl rings .
Scientific Research Applications
1,2-Bisindenylethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Bisindenylethane exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to metal centers in catalysts, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation and electron transfer processes, which are crucial for its catalytic activity .
Comparison with Similar Compounds
1,2-Bis(quinolin-2-ylethynyl)benzene: This compound features a similar ethane bridge but with quinoline groups instead of indenyl groups.
1,2-Bis(2-pyridylethynyl)benzene: Another related compound with pyridyl groups, known for its use in coordination chemistry.
Uniqueness: 1,2-Bisindenylethane stands out due to its indenyl groups, which provide unique electronic and steric properties. These properties make it particularly effective as a ligand in catalytic applications, offering advantages over similar compounds with different substituents .
Properties
IUPAC Name |
1-[2-(1H-inden-1-yl)ethyl]-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-12,17-18H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJQOQFTNPBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369860, DTXSID501312944 | |
Record name | 1,2-bisindenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(1-indenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-07-0, 136946-81-1 | |
Record name | 1,2-Bis(1-indenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15721-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-bisindenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(1-indenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indene, 1,1'-(1,2-ethanediyl)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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